2H-3,1-Benzoxazine-8-carboxylic acid, 1,4-dihydro-2,4-dioxo-
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Overview
Description
2H-3,1-Benzoxazine-8-carboxylic acid, 1,4-dihydro-2,4-dioxo- is a heterocyclic compound with a molecular formula of C9H5NO5 and a molecular weight of 207.14 g/mol . This compound is known for its unique structure, which includes a benzoxazine ring fused with a carboxylic acid group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-3,1-Benzoxazine-8-carboxylic acid, 1,4-dihydro-2,4-dioxo- typically involves the condensation of salicylamide with various aldehydes and ketones . The resulting esters are then hydrolyzed using hydrogen carbonate to yield the desired carboxylic acids . Another method involves the Lewis acid-catalyzed S_N2-type ring opening of activated aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C-N cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets research-grade standards.
Chemical Reactions Analysis
Types of Reactions
2H-3,1-Benzoxazine-8-carboxylic acid, 1,4-dihydro-2,4-dioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The benzoxazine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated benzoxazine derivatives.
Substitution: Various substituted benzoxazine derivatives depending on the reagents used.
Scientific Research Applications
2H-3,1-Benzoxazine-8-carboxylic acid, 1,4-dihydro-2,4-dioxo- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2H-3,1-Benzoxazine-8-carboxylic acid, 1,4-dihydro-2,4-dioxo- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its unique structure allows it to interact with various biological macromolecules, potentially disrupting normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial, antiviral, and anticancer activities.
3,4-Dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids: Similar in structure and used in the synthesis of various derivatives.
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids: Evaluated for their xanthine oxidase inhibitory activity.
Uniqueness
2H-3,1-Benzoxazine-8-carboxylic acid, 1,4-dihydro-2,4-dioxo- stands out due to its unique benzoxazine ring fused with a carboxylic acid group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H5NO5 |
---|---|
Molecular Weight |
207.14 g/mol |
IUPAC Name |
2,4-dioxo-8H-3,1-benzoxazine-8-carboxylic acid |
InChI |
InChI=1S/C9H5NO5/c11-7(12)4-2-1-3-5-6(4)10-9(14)15-8(5)13/h1-4H,(H,11,12) |
InChI Key |
ODHPDDRBCMDYBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C2=NC(=O)OC(=O)C2=C1)C(=O)O |
Origin of Product |
United States |
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